molecular formula C10H8ClF3 B13692129 2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene

2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene

Cat. No.: B13692129
M. Wt: 220.62 g/mol
InChI Key: LOELNDKNAPDBLY-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene: is an organic compound with the molecular formula C10H8ClF3 It is a derivative of benzene, featuring a chlorine atom, a cyclopropyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorotoluene with cyclopropylmagnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
  • 1-Chloro-2-(trifluoromethyl)benzene

Uniqueness

2-Chloro-1-cyclopropyl-4-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C10H8ClF3

Molecular Weight

220.62 g/mol

IUPAC Name

2-chloro-1-cyclopropyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3/c11-9-5-7(10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2

InChI Key

LOELNDKNAPDBLY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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